

# Spectroscopic Profile of 3-Cyano-4-methylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Cyano-4-methylbenzenesulfonamide

Cat. No.: B3382709

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## Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **3-Cyano-4-methylbenzenesulfonamide**. Due to the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. The information herein is derived from the analysis of analogous aromatic sulfonamides, substituted benzenes, and nitriles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a detailed, predictive spectroscopic profile and outlining general experimental protocols for its empirical verification.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Cyano-4-methylbenzenesulfonamide** based on the analysis of structurally related compounds and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.2 - 8.0	d	1H	Ar-H (H2)	Expected to be the most downfield aromatic proton due to deshielding from the adjacent cyano and sulfonyl groups.
~7.9 - 7.7	dd	1H	Ar-H (H6)	Coupled to both H5 and influenced by the sulfonyl group.
~7.6 - 7.4	d	1H	Ar-H (H5)	Coupled to H6.
~7.5 (broad s)	s	2H	-SO <sub>2</sub> NH <sub>2</sub>	Chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange.
~2.5	s	3H	-CH <sub>3</sub>	Typical chemical shift for a methyl group attached to an aromatic ring.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~145 - 140	Ar-C (C4)	Quaternary carbon attached to the methyl group.
~140 - 135	Ar-C (C1)	Quaternary carbon attached to the sulfonamide group.
~135 - 130	Ar-C (C6)	
~130 - 125	Ar-C (C2)	
~120 - 115	Ar-C (C5)	
~118 - 115	-C $\equiv$ N	Characteristic chemical shift for a nitrile carbon.
~115 - 110	Ar-C (C3)	Quaternary carbon attached to the cyano group.
~20	-CH <sub>3</sub>	Typical chemical shift for an aromatic methyl carbon.

Disclaimer: The chemical shifts presented are estimations and may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Medium, Sharp (two bands)	N-H stretching (asymmetric and symmetric) of the sulfonamide group.
~2230	Sharp, Medium	C≡N stretching of the nitrile group.
~1600	Medium	C=C aromatic ring stretching.
1350 - 1310	Strong	Asymmetric SO <sub>2</sub> stretching of the sulfonamide group.
1170 - 1140	Strong	Symmetric SO <sub>2</sub> stretching of the sulfonamide group.
~920	Medium	S-N stretching.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion	Notes
199.04	[M+H] <sup>+</sup>	Predicted exact mass for C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> O <sub>2</sub> S <sup>+</sup> .
221.02	[M+Na] <sup>+</sup>	Predicted sodium adduct.
135.04	[M+H - SO <sub>2</sub> ] <sup>+</sup>	Common fragmentation pathway for aromatic sulfonamides involving the loss of sulfur dioxide. <a href="#">[1]</a>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion, a common fragment from toluene derivatives.

## Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound such as **3-Cyano-4-methylbenzenesulfonamide**.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ).<sup>[2][3][4]</sup> The solution should be clear and free of particulate matter.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **$^1H$  NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}C$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1H$  NMR. Typical parameters include a spectral width of 220-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy

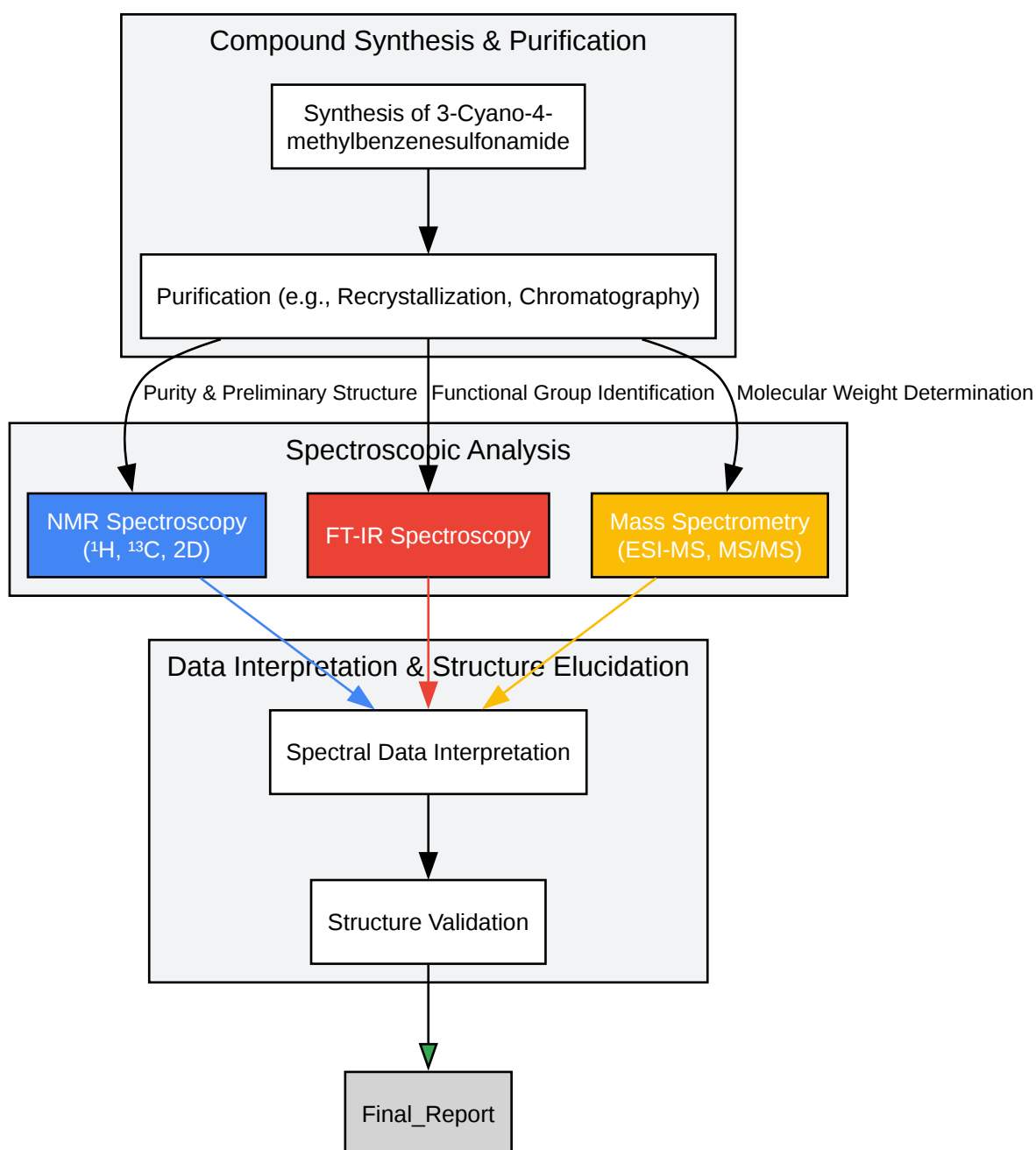
- **Sample Preparation:** For solid samples, the KBr pellet method is common.<sup>[5][6]</sup> Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.<sup>[6]</sup>
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the pure KBr pellet or the empty ATR crystal. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.<sup>[5][7][8]</sup>
- **Spectral Range:** Typically scan from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

## Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.<sup>[9][10][11][12][13]</sup>
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
- **Tandem MS (MS/MS):** To obtain fragmentation data, select the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) and subject it to collision-induced dissociation (CID) to generate fragment ions.<sup>[12]</sup> This helps in structural elucidation.<sup>[1][14][15][16][17]</sup>

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like **3-Cyano-4-methylbenzenesulfonamide**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

## Conclusion

This technical guide provides a predictive spectroscopic profile of **3-Cyano-4-methylbenzenesulfonamide**, a molecule of interest to the chemical and pharmaceutical sciences. While awaiting empirical data, the presented information, based on sound spectroscopic principles and data from analogous structures, serves as a robust starting point for its identification and characterization. The outlined experimental protocols offer a standardized approach for obtaining the actual spectroscopic data. This document is intended to facilitate future research and development involving this and related sulfonamide-containing compounds.

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